molecular formula C18H18BrN5O3 B2642337 8-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896848-95-6

8-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2642337
CAS RN: 896848-95-6
M. Wt: 432.278
InChI Key: VKTFKKXOYZUCRX-UHFFFAOYSA-N
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Description

8-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H18BrN5O3 and its molecular weight is 432.278. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives were synthesized, showing potent ligand activities at the 5-HT(1A) receptor. Some derivatives exhibited anxiolytic-like and antidepressant-like activities in preclinical studies, comparable to Diazepam and Imipramine, suggesting their potential as anxiolytic or antidepressant agents (Zagórska et al., 2009).

Structure-Activity Relationships

Further research into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones demonstrated their affinity for serotoninergic and dopaminergic receptors. Compounds with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system showed significant receptor ligand activities. Docking studies indicated that these derivatives could be essential for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors. Preliminary pharmacological in vivo studies of selected derivatives indicated potential anxiolytic and antidepressant effects (Zagórska et al., 2015).

Molecular Reactivity and Interaction Studies

A study on the reactivity of two newly synthesized imidazole derivatives, including spectral characterization and computational analysis, provided insights into their electrophilic and nucleophilic sites, highlighting their potential in designing molecules with specific biological activities (Hossain et al., 2018).

Potential Antiviral and Antimicrobial Applications

Imidazo[1,2-a]-s-triazine nucleosides and their analogues were synthesized, showing moderate activity against various viruses in tissue culture, suggesting their use as antiviral agents (Kim et al., 1978).

properties

IUPAC Name

6-(4-bromophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O3/c1-11-10-23-14-15(21(2)18(26)22(16(14)25)8-9-27-3)20-17(23)24(11)13-6-4-12(19)5-7-13/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTFKKXOYZUCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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